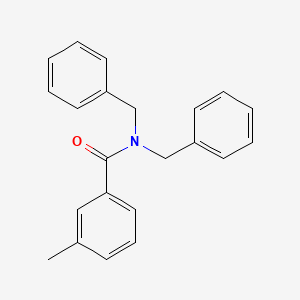

N,N-dibenzyl-3-methylbenzamide

Description

Properties

IUPAC Name |

N,N-dibenzyl-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18-9-8-14-21(15-18)22(24)23(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLRRQXEIXQGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Conformational Dynamics of N,n Dibenzyl 3 Methylbenzamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of N,N-dibenzyl-3-methylbenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity, chemical environment of nuclei, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, one can map out the complete carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3-methylbenzoyl group and the two N-benzyl groups. Due to restricted rotation around the amide C-N bond at room temperature, the two benzyl (B1604629) groups are chemically non-equivalent, a phenomenon known as diastereotopicity. This would result in separate signals for their methylene (B1212753) (CH₂) protons and potentially for the aromatic protons of the benzyl rings.

Expected ¹H NMR Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅-CH₂) | ~7.20-7.40 | Multiplet |

| Aromatic (CH₃-C₆H₄) | ~7.10-7.30 | Multiplet |

| Methylene (N-CH₂) | ~4.50 and ~4.80 | Two singlets |

Data table based on expected chemical shifts. Actual experimental values may vary.

The key feature would be the two separate singlets for the benzylic methylene protons, a direct consequence of slow rotation around the amide bond on the NMR timescale.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Similar to the proton NMR, the diastereotopicity of the benzyl groups will render their corresponding carbons non-equivalent.

Expected ¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Aromatic (quaternary) | ~135-138 |

| Aromatic (CH) | ~126-130 |

| Methylene (N-CH₂) | ~50 and ~55 |

Data table based on expected chemical shifts derived from analogues like N,N-dibenzylbenzamide. Actual experimental values may vary.

The presence of distinct signals for the benzylic methylene carbons further confirms the restricted amide bond rotation.

The rotation around the C-N amide bond in N,N-disubstituted amides is a well-studied dynamic process. st-andrews.ac.uk This rotation is hindered due to the partial double bond character of the C-N bond, a result of resonance between the nitrogen lone pair and the carbonyl group. In this compound, this restricted rotation leads to the non-equivalence of the two benzyl groups at room temperature. researchgate.net

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study this phenomenon. st-andrews.ac.uknih.gov As the temperature of the sample is increased, the rate of rotation around the amide bond increases. This increased rate of exchange between the two non-equivalent benzyl environments causes the corresponding separate NMR signals (e.g., the two methylene singlets in the ¹H NMR) to broaden, move closer together, and eventually merge into a single, sharp peak at a specific temperature known as the coalescence temperature (Tc). montana.edumdpi.com

By analyzing the line shape of the signals at different temperatures, or by using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. mdpi.com For tertiary amides similar to this compound, these barriers are typically in the range of 15-20 kcal/mol. mdpi.com Such studies provide crucial quantitative insight into the conformational stability and flexibility of the amide bond. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons within the aromatic rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link each proton signal to its corresponding carbon atom, for instance, connecting the methylene proton signals to the methylene carbon signals and the aromatic proton signals to their respective aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the tertiary amide carbonyl group (C=O). Other significant absorptions would include those for C-H bonds in the aromatic rings and the methylene groups, and C=C stretching vibrations within the aromatic rings.

Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | ~1630-1660 |

| C-H (Aromatic) | Stretch | ~3030-3100 |

| C-H (Aliphatic CH₂) | Stretch | ~2850-2960 |

Data table based on typical IR absorption frequencies for tertiary amides. mdpi.com Actual experimental values may vary.

The most diagnostic peak is the strong carbonyl stretch, which confirms the presence of the amide functionality. The absence of an N-H stretching band (typically around 3300 cm⁻¹) confirms that the amide is tertiary (N,N-disubstituted).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass is the sum of the masses of the most abundant isotopes of the constituent elements. For this compound, this is calculated as follows:

| Element | Number of Atoms | Mass of Most Abundant Isotope | Total Mass |

| Carbon (¹²C) | 22 | 12.000000 | 264.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 315.162314 |

This calculated value is critical for the unambiguous identification of the compound in complex mixtures via HRMS analysis. For comparison, the computed exact mass for the related compound N-benzyl-3-methylbenzamide (C₁₅H₁₅NO) is 225.115364102 Da. nih.gov

Solid-State Structural Analysis

The arrangement of molecules in the solid state dictates many of the material's bulk properties. X-ray crystallography and the analysis of non-covalent interactions are paramount in understanding the solid-state structure of this compound.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of organic molecules is governed by a network of intramolecular and intermolecular interactions. In the absence of strong hydrogen bond donors like an N-H group in this compound, weaker interactions such as C-H···O and C-H···π interactions are expected to play a significant role in the crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. Studies on other benzamide (B126) derivatives, such as 2-benzoyl-N,N-diethylbenzamide and N-(1,3-thiazol-2-yl)benzamide, have revealed the existence of multiple polymorphic forms. mdpi.com For 2-benzoyl-N,N-diethylbenzamide, two new polymorphs were identified with different long-range packing, although their molecular conformations were similar. researchgate.net

Crystal engineering aims to control the solid-state arrangement of molecules to achieve desired properties. This is often accomplished by understanding and manipulating the intermolecular interactions. While no specific studies on the polymorphism or crystal engineering of this compound have been reported, the potential for polymorphism exists due to the molecule's conformational flexibility. The different possible arrangements of the benzyl and methylphenyl groups could lead to various packing motifs and, consequently, different polymorphs.

Conformational Isomerism and Energetic Landscapes

The dynamic nature of this compound in solution is characterized by the presence of conformational isomers and the energy barriers that separate them. A key aspect of this is the restricted rotation around the amide bond.

Restricted Rotation about the Amide Bond

The rotation about the carbon-nitrogen bond in amides is significantly hindered due to the delocalization of the nitrogen lone pair of electrons into the carbonyl group. This resonance gives the C-N bond a partial double-bond character. semanticscholar.org This phenomenon is well-documented for various amides and is a fundamental concept in organic chemistry. nih.govfcien.edu.uyrsc.org

For example, in N,N-diethyl-3-methylbenzamide (DEET), the restricted rotation of the amide group at moderate temperatures leads to distinct signals in the ¹H-NMR spectrum for the two ethyl groups, as their chemical environments are different. mdpi.com Similarly, for this compound, the two benzyl groups are expected to be non-equivalent due to this restricted rotation. This would result in separate signals for the benzylic protons in the NMR spectrum at room temperature. At elevated temperatures, if the thermal energy is sufficient to overcome the rotational barrier, these distinct signals would coalesce into a single, time-averaged signal. The energy barrier for this rotation in amides is typically in the range of 15-20 kcal/mol. acs.org This conformational isomerism is a key feature of the energetic landscape of this compound. ut.eenih.gov

Influence of Substituents on Conformational Preferences

The N,N-disubstituted amide functionality itself is a key determinant of the molecule's structure. The rotation around the C-N amide bond is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This often leads to distinct conformers, and in the case of asymmetrically substituted amides, can result in different environments for the substituents on the nitrogen.

The presence of two bulky benzyl groups on the nitrogen atom introduces significant steric crowding. To alleviate this, the benzyl groups are expected to orient themselves in a way that minimizes repulsive interactions. This can be compared to the structure of N,N-dibenzylbenzamide, where the benzyl groups adopt specific conformations to reduce steric strain. In the solid state of N,N-dibenzylbenzamide, the molecule adopts a conformation where the benzyl groups are positioned to avoid clashing with each other and the benzoyl ring. nih.gov

Detailed Research Findings:

While direct research on this compound is limited, studies on similar molecules provide valuable insights. For instance, research on N,N-diethyl-3-methylbenzamide (DEET) shows that the two ethyl groups on the nitrogen are non-equivalent due to the restricted rotation around the amide bond, leading to distinct signals in NMR spectroscopy. mdpi.com A similar phenomenon would be expected for the two benzyl groups in this compound.

Furthermore, crystallographic data for N,N-dibenzylbenzamide reveals specific bond lengths and angles that accommodate the steric bulk. nih.gov The C-N bond length and the angles around the nitrogen and carbonyl carbon are indicative of the electronic and steric environment. It is reasonable to assume that this compound would exhibit similar structural parameters.

Computational studies on related benzamides help in understanding the energetic barriers between different conformational states. These studies often reveal that multiple low-energy conformations can exist, separated by relatively small energy barriers. For this compound, rotations around the N-CH₂ bonds of the benzyl groups and the C-C bond connecting the benzoyl ring to the carbonyl group would be key conformational variables.

Interactive Data Tables

The following data is based on typical values found in related benzamide structures and should be considered illustrative due to the absence of direct experimental data for this compound.

Table 1: Postulated Bond Lengths in this compound

| Bond | Postulated Length (Å) |

| C=O | 1.23 - 1.25 |

| C-N (amide) | 1.33 - 1.35 |

| N-CH₂ (benzyl) | 1.46 - 1.48 |

| C(aromatic)-C(carbonyl) | 1.48 - 1.50 |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H (aromatic) | 1.08 - 1.10 |

| C-C (methyl) | 1.50 - 1.52 |

| C-H (methyl) | 1.09 - 1.11 |

Table 2: Postulated Bond Angles in this compound

| Angle | Postulated Value (°) |

| O=C-N | 120 - 122 |

| C(aromatic)-C-N | 118 - 120 |

| C-N-CH₂ | 118 - 120 |

| CH₂-N-CH₂ | 116 - 118 |

| H-C-H (methylene) | 108 - 110 |

Computational and Theoretical Investigations of N,n Dibenzyl 3 Methylbenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the electronic level. For a molecule like N,N-dibenzyl-3-methylbenzamide, these methods can provide invaluable insights into its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d,p) or larger) are commonly employed for this purpose. The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. Of particular interest would be the dihedral angles describing the orientation of the two benzyl (B1604629) groups and the 3-methylphenyl group relative to the amide plane.

Once the optimized geometry is obtained, an analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzamide (B126) (Hypothetical Data)

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Amide Bond Length | ~1.35 Å |

| N-CH₂ Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~120° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties. The calculation of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, helps in the identification of characteristic functional groups. For this compound, the stretching frequency of the carbonyl group (C=O) would be a prominent feature.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts, when compared with experimental data, can help in the assignment of signals in ¹H and ¹³C NMR spectra and provide confidence in the calculated molecular structure.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For this compound, the HOMO would likely be located on the electron-rich aromatic rings, while the LUMO might be centered on the benzoyl moiety.

Table 2: Illustrative Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time.

Conformational Sampling and Trajectory Analysis

For a flexible molecule like this compound, with several rotatable bonds, a single optimized geometry may not be sufficient to describe its behavior. MD simulations can explore the different conformations the molecule can adopt by simulating the movement of its atoms over a period of time. This is particularly important for understanding the hindered rotation around the amide C-N bond, a well-known feature of N,N-disubstituted amides. By analyzing the simulation trajectory, one can identify the most populated conformational states and the energy barriers between them.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules (e.g., water, chloroform) to study these effects. For this compound, the polarity of the solvent would likely affect the rotational barrier of the amide bond and the preferred orientation of the benzyl groups. By running simulations in different solvents, one can gain a deeper understanding of how the molecule behaves in various chemical environments.

Reaction Mechanism Studies Using Computational Methods

The formation of this compound typically proceeds via the acylation of dibenzylamine (B1670424) with 3-methylbenzoyl chloride, a classic example of the Schotten-Baumann reaction. jk-sci.comiitk.ac.inbyjus.com Computational methods are instrumental in dissecting the stepwise mechanism of this and related transformations. Such studies can model the reaction in the gas phase or in various solvents to understand the environmental effects on the reaction pathway. nih.gov

Theoretical investigations into the enantiomerization of aromatic amides have revealed that the process can occur through different mechanisms, including rotation about the Ar-CO bond and inversion at the nitrogen atom, or through concerted rotations. nih.gov For N,N-disubstituted amides like this compound, the steric bulk of the benzyl groups would significantly influence the rotational barriers and the preferred conformational geometries.

The synthesis of this compound from 3-methylbenzoyl chloride and dibenzylamine involves a nucleophilic acyl substitution mechanism. A key feature of this mechanism is the formation of a tetrahedral intermediate. Computational studies allow for the precise characterization of the transition states that lead to and from this intermediate.

The first transition state (TS1) involves the nucleophilic attack of the nitrogen atom of dibenzylamine on the carbonyl carbon of 3-methylbenzoyl chloride. The geometry of TS1 would show the incipient N-C bond and a corresponding elongation and weakening of the C=O double bond. Following the formation of the tetrahedral intermediate, the expulsion of the chloride ion occurs via a second transition state (TS2), which involves the breaking of the C-Cl bond and the reformation of the C=O double bond.

DFT calculations are employed to determine the geometric parameters (bond lengths and angles) and the imaginary frequencies of these transition states, which confirm that they are indeed first-order saddle points on the potential energy surface. For illustrative purposes, a hypothetical table of key geometric parameters for the transition state of a similar amide formation is presented below.

Table 1: Illustrative Calculated Geometric Parameters for the Transition State (TS1) of a Model Amide Formation.

| Parameter | Value (Å or °) | Description |

| C-N Bond Length | 1.85 | Forming bond between carbonyl carbon and amine nitrogen. |

| C=O Bond Length | 1.30 | Elongated carbonyl bond. |

| C-Cl Bond Length | 1.80 | Bond to the leaving group. |

| N-C-O Angle | 110.5 | Angle indicating tetrahedral character. |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure as a true transition state. |

Note: This table is illustrative and not based on actual published data for this compound.

A primary goal of computational reaction mechanism studies is to map the energetic landscape of the transformation. This is represented by a reaction coordinate diagram, which plots the potential energy of the system as it progresses from reactants to products. For the formation of this compound, the energetic profile would detail the relative energies of the reactants (3-methylbenzoyl chloride and dibenzylamine), the first transition state (TS1), the tetrahedral intermediate, the second transition state (TS2), and the final products (this compound and HCl).

An illustrative energetic profile for a model Schotten-Baumann reaction is outlined in the table below.

Table 2: Illustrative Energetic Profile for a Model Amide Formation Reaction.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Tetrahedral Intermediate | +5.7 |

| Transition State 2 (TS2) | +12.8 |

| Products | -20.5 |

Note: This table is illustrative and not based on actual published data for this compound. The values represent a typical exothermic reaction with a stable intermediate.

Such computational data, when available for this compound, would provide a comprehensive understanding of its formation and potential transformations, guiding synthetic strategies and predicting reactivity.

Chemical Reactivity and Transformations of N,n Dibenzyl 3 Methylbenzamide

Amide Functional Group Transformations

The amide bond in N,N-dibenzyl-3-methylbenzamide is a stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under specific conditions, it can undergo several important transformations.

The reduction of the amide functional group in this compound to the corresponding tertiary amine, N,N-dibenzyl(3-methylbenzyl)amine, is a synthetically valuable transformation. This can be achieved through various methods, including hydrosilylation and metal-catalyzed protocols.

Hydrosilylation offers a mild and efficient method for the reduction of tertiary amides. This reaction typically involves the use of a silane (B1218182) reagent in the presence of a metal catalyst. For instance, iron-based catalysts have been shown to be effective in the hydrosilylation of N,N-dibenzylbenzamide. While specific studies on this compound are not extensively documented, the reactivity is expected to be similar. A notable example involves the use of a bis(hexamethyldisilazide) iron pre-catalyst, Fe{N(SiMe3)2}2, which, under analogous reaction conditions for N,N-dibenzylbenzamide, resulted in a 39% conversion of the amide. The primary products were N,N,N-tribenzylamine (NBn3) at 33% and a smaller amount of dibenzylamine (B1670424) (HNBn2) at less than 5%, indicating that the reaction proceeds, albeit with moderate efficiency with this particular catalyst. The presence of ancillary ligands on the iron catalyst can significantly influence the reaction's effectiveness.

Table 1: Hydrosilylation of N,N-dibenzylbenzamide with an Iron Catalyst

| Catalyst | Substrate | Conversion (%) | Product(s) | Yield (%) |

|---|---|---|---|---|

| Fe{N(SiMe3)2}2 | N,N-dibenzylbenzamide | 39 | N,N,N-tribenzylamine | 33 |

Various metal catalysts are effective for the deoxygenative reduction of amides to amines. These reactions often employ hydride sources like silanes or boranes. Iron catalysts, in particular, have been explored for the reduction of N,N-disubstituted amides. The mechanism of these reductions can vary depending on the catalyst and the reducing agent used. For primary and secondary amides, the mechanism often involves the N-H bond. However, for tertiary amides like this compound, a different pathway is followed. The mechanism for the reduction of tertiary amines using lithium aluminum hydride, for example, proceeds without the initial deprotonation steps seen with primary and secondary amides.

Transamidation is a process where the amino group of an amide is exchanged with another amine. For tertiary amides such as this compound, this reaction is challenging due to the stability of the C-N bond and the absence of an N-H bond for activation. However, successful transamidation reactions of tertiary amides have been reported, suggesting a different mechanistic pathway compared to primary and secondary amides. These reactions often require a catalyst to activate the amide moiety. The proposed mechanism for metal-catalyzed transamidation of tertiary amides involves the coordination of the metal to the carbonyl oxygen, followed by nucleophilic attack of the incoming amine on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the original amine and form the new amide.

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental reaction, though it generally requires harsh conditions such as strong acids or bases and elevated temperatures.

Under acidic conditions, the hydrolysis of N,N-dimethylbenzamide, a close analog of this compound, has been studied. The mechanism is believed to proceed via an A-2 pathway. The first step involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid. In strongly acidic media, the mechanism can change, with evidence suggesting the involvement of a second proton transfer in the rate-determining step.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which can then collapse to expel the dibenzylamide anion, a poor leaving group. To facilitate this, a subsequent proton transfer from a water molecule to the nitrogen atom of the leaving group can occur, leading to the formation of the carboxylate and dibenzylamine. The reaction is often driven to completion by the formation of the resonance-stabilized carboxylate anion.

Reduction Reactions to Amines

Aromatic Ring Functionalization

The two types of aromatic rings in this compound—the 3-methylphenyl ring from the benzoyl group and the two phenyl rings from the benzyl (B1604629) groups—can undergo functionalization reactions. The reactivity of each ring is influenced by the substituents present.

The 3-methylphenyl ring is activated by the methyl group, which is an ortho-, para-directing group for electrophilic aromatic substitution. However, the N,N-dibenzylamido group is a deactivating, meta-directing group. The interplay of these two substituents will determine the position of further substitution.

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing aromatic rings. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For the 3-methylphenyl ring of this compound, an incoming electrophile would be directed to positions ortho and para to the methyl group (positions 2, 4, and 6) and meta to the amide group (positions 2 and 6). Therefore, substitution at positions 2 and 6 would be favored. For example, nitration of benzamide (B126) in sulfuric acid proceeds through its conjugate acid. rsc.org

Another powerful method for aromatic functionalization is directed ortho-metalation (DoM). The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base like an organolithium reagent. wikipedia.org This generates an aryllithium species that can then react with various electrophiles. In the case of this compound, the N,N-dibenzylamido group could direct lithiation to the 2-position of the benzoyl ring. wikipedia.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org The strategy relies on the presence of a "directed metalation group" (DMG) that coordinates to a strong organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.caorganic-chemistry.org

In this compound, the tertiary amide group (-CON(CH₂Ph)₂) serves as a potent DMG. uwindsor.caorganic-chemistry.org The mechanism involves the coordination of the Lewis acidic lithium atom of an alkyllithium base (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic carbonyl oxygen of the amide. This coordination increases the kinetic acidity of the protons at the ortho positions of the aromatic ring, facilitating their removal by the base. wikipedia.orguwindsor.ca

For this compound, there are two possible sites for ortho-metalation relative to the amide DMG: the C2 and C6 positions.

Metalation at the C2 position: Deprotonation at the C2 position is sterically hindered by the adjacent methyl group at C3.

Metalation at the C6 position: Deprotonation at the C6 position is generally favored due to lesser steric hindrance.

Once the aryllithium intermediate is formed at the C6 position, it can be quenched with various electrophiles to introduce a wide range of substituents, yielding 2,5-disubstituted benzamide derivatives. This process provides a highly regioselective alternative to traditional electrophilic aromatic substitution, which would yield a different substitution pattern. wikipedia.org

| Base/Solvent | Electrophile (E+) | Potential Product | Introduced Functional Group |

|---|---|---|---|

| s-BuLi / TMEDA, THF, -78 °C | I₂ | N,N-dibenzyl-2-iodo-5-methylbenzamide | -I (Iodo) |

| n-BuLi / THF, -78 °C | (CH₃)₃SiCl | N,N-dibenzyl-5-methyl-2-(trimethylsilyl)benzamide | -Si(CH₃)₃ (Trimethylsilyl) |

| s-BuLi / TMEDA, THF, -78 °C | DMF | N,N-dibenzyl-2-formyl-5-methylbenzamide | -CHO (Formyl) |

| n-BuLi / THF, -78 °C | CO₂ | 2-(dibenzylcarbamoyl)-4-methylbenzoic acid | -COOH (Carboxyl) |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The regioselectivity of EAS is dictated by the directing effects of the substituents already present on the ring.

In this compound, the benzoyl ring is substituted with two groups that influence the position of further substitution:

-C(O)N(Bn)₂ (N,N-dibenzylamido group): This group is deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles to the positions meta to itself (C4 and C6).

-CH₃ (Methyl group): This group is activating and an ortho, para-director. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the cationic intermediate (arenium ion) formed during the reaction. It directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself.

The outcome of an EAS reaction is determined by the combined influence of these two groups. The directing effects are as follows:

Amide group directs to: C4, C6

Methyl group directs to: C2, C4, C6

Both groups direct to the C4 and C6 positions. The C2 position is activated by the methyl group but sterically hindered. Therefore, substitution is most likely to occur at the C4 and C6 positions, leading to a mixture of products. The exact ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Reagents | Major Predicted Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N,N-dibenzyl-3-methyl-4-nitrobenzamide and N,N-dibenzyl-3-methyl-6-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | N,N-dibenzyl-4-bromo-3-methylbenzamide and N,N-dibenzyl-6-bromo-3-methylbenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N,N-dibenzyl-4-acetyl-3-methylbenzamide and N,N-dibenzyl-6-acetyl-3-methylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 2-(dibenzylcarbamoyl)-6-methylbenzenesulfonic acid and 4-(dibenzylcarbamoyl)-2-methylbenzenesulfonic acid |

Reactions Involving Benzyl Moieties

The two N-benzyl groups in this compound are susceptible to cleavage under various conditions, which is a common transformation for N-benzyl protected amines and amides. This reaction is synthetically useful as it converts the tertiary amide back into a primary amide (3-methylbenzamide), effectively using the dibenzyl group as a protecting group.

The most common method for N-debenzylation is catalytic hydrogenolysis. researchgate.netresearchgate.net This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net The reaction proceeds under relatively mild conditions and is generally high-yielding. The benzyl groups are converted to toluene (B28343), and the primary amide is obtained.

Alternative methods for N-debenzylation exist, although they may require harsher conditions or have less functional group compatibility. These can include:

Acid-catalyzed cleavage: Strong Lewis acids like aluminum chloride (AlCl₃) can be used, though this may lead to side reactions such as Friedel-Crafts alkylation. researchgate.net

Oxidative cleavage: Certain oxidizing agents can cleave the N-benzyl bond. researchgate.net

Transfer hydrogenolysis: Instead of gaseous hydrogen, a hydrogen donor like ammonium formate can be used with a palladium catalyst. researchgate.net

| Method | Typical Reagents and Conditions | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, Ethanol, Room Temp. | 3-Methylbenzamide, Toluene | Most common and efficient method; compatible with many functional groups. researchgate.netresearchgate.net |

| Transfer Hydrogenolysis | HCOONH₄, Pd/C, Methanol, Reflux | 3-Methylbenzamide, Toluene | Avoids the use of flammable H₂ gas. researchgate.net |

| Oxidative Debenzylation | KOtBu, O₂, DMSO | 3-Methylbenzamide, Benzaldehyde | Useful when hydrogenolysis is not viable due to other reducible groups. researchgate.net |

Based on a comprehensive review of scientific literature, there is no available information regarding the advanced applications of This compound in the specific areas outlined in your request. Searches for its role as a synthesis solvent, phase-directing agent in Metal-Organic Framework (MOF) synthesis, its incorporation into polymer architectures, utility in dye synthesis, or its catalytic and reagent applications did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article on "this compound" with scientifically accurate and verifiable content that adheres to the provided outline.

It is noteworthy that a structurally similar compound, N,N-diethyl-3-methylbenzamide (DEET) , has been the subject of research in applications that closely match your requested outline. Specifically, DEET has been investigated as a solvent and phase-directing agent in the synthesis of Metal-Organic Frameworks.

Should you be interested in an article on the advanced applications of N,N-diethyl-3-methylbenzamide (DEET) , which aligns with the topics of MOF synthesis and its influence on their morphology and structure, please advise, and the information can be provided.

Advanced Applications of N,n Dibenzyl 3 Methylbenzamide and Its Derivatives in Materials and Chemical Science

Catalytic and Reagent Applications

Precursors for Carbene Generation

There is no available scientific literature or research data to suggest that N,N-dibenzyl-3-methylbenzamide or its derivatives have been investigated or utilized as precursors for the generation of carbenes. Carbenes are highly reactive intermediates with a divalent carbon atom, and their generation typically involves precursors such as diazo compounds, ketones, or by α-elimination from haloforms. Extensive searches of chemical databases and scholarly articles did not yield any studies linking this compound to this area of chemical synthesis.

Ligands in Coordination Chemistry

Similarly, no published research could be found that describes the use of this compound or its derivatives as ligands in coordination chemistry. Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. While amide functionalities can act as coordinating groups, there is no evidence in the current body of scientific work to indicate that this compound has been employed for this purpose. The steric hindrance caused by the two benzyl (B1604629) groups may potentially inhibit its ability to effectively coordinate with a metal center.

Synthesis and Characterization of N,n Dibenzyl 3 Methylbenzamide Derivatives and Analogues

Structural Modifications on the Amide Nitrogen

The identity of the substituents on the amide nitrogen is crucial in defining the steric and electronic environment around the amide bond. Altering these groups from the parent N,N-dibenzyl configuration is a key strategy in modifying the compound's properties.

Variation of N-Substituents (e.g., Alkyl, Aryl, Heterocyclic)

The synthesis of N,N-disubstituted-3-methylbenzamides is typically achieved through the reaction of 3-methylbenzoyl chloride with a corresponding secondary amine. This versatile method allows for the introduction of a wide array of substituents on the nitrogen atom, including various alkyl, aryl, and heterocyclic groups. By selecting the appropriate amine, a diverse library of N,N-dibenzyl-3-methylbenzamide analogues can be created.

For instance, replacing the benzyl (B1604629) groups with smaller alkyl groups like methyl or ethyl, or with larger, more complex aryl or heterocyclic structures, can be readily accomplished. The general synthetic approach involves the dropwise addition of 3-methylbenzoyl chloride to a solution of the desired secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Proposed Synthesis of N-Substituted 3-Methylbenzamide Derivatives

| Product Name | Reactant 1 | Reactant 2 | General Method |

| N,N-Diethyl-3-methylbenzamide | 3-Methylbenzoyl chloride | Diethylamine (B46881) | Schotten-Baumann reaction |

| N,N-Diphenyl-3-methylbenzamide | 3-Methylbenzoyl chloride | Diphenylamine | Schotten-Baumann reaction |

| N-(3-Methylbenzoyl)morpholine | 3-Methylbenzoyl chloride | Morpholine | Schotten-Baumann reaction |

| N-(3-Methylbenzoyl)piperidine | 3-Methylbenzoyl chloride | Piperidine | Schotten-Baumann reaction |

Impact of Steric and Electronic Effects on Reactivity and Properties

The nature of the N-substituents profoundly impacts the amide's properties through steric and electronic effects. The classic amide resonance involves the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar structure with a high rotational barrier around the C-N bond. masterorganicchemistry.com

Steric Effects: Bulky substituents on the nitrogen atom can hinder the approach of reactants and influence the preferred conformation of the molecule. For example, replacing benzyl groups with larger groups like tert-butyl would increase steric strain. This strain can lead to a distortion from planarity at the nitrogen atom, making it more pyramidal. mdpi.com This change reduces the overlap between the nitrogen lone pair and the carbonyl π-system, thereby decreasing the amide resonance and potentially increasing the reactivity of the carbonyl group. mdpi.comulaval.ca In cases of extreme steric hindrance, the stability of the amide bond itself can be compromised. researchgate.net

Electronic Effects: The electronic properties of the N-substituents also play a critical role. Electron-withdrawing groups can decrease the electron density on the nitrogen, reducing its ability to donate its lone pair to the carbonyl and thus weakening the resonance. Conversely, electron-donating groups enhance this resonance. Attaching a second carbonyl or a similar electron-withdrawing group to the amide nitrogen, as seen in imides, significantly reduces resonance stabilization and increases nitrogen pyramidality. mdpi.com The interplay of these effects dictates the chemical reactivity, solubility, and interaction of the amide with biological targets or other materials. researchgate.net

Modifications of the Benzoyl Moiety

Changes to the 3-methylbenzoyl portion of the molecule offer another avenue for tuning its properties. This can involve altering the substitution on the phenyl ring or replacing the ring entirely.

Substitution Patterns on the Phenyl Ring (e.g., Position and Nature of Methyl Group)

The position and electronic nature of substituents on the benzoyl phenyl ring directly influence the electronic properties of the carbonyl group. The parent compound features a methyl group at the 3-position (meta), which has a weak electron-donating effect through induction. Shifting this methyl group to the 2-position (ortho) or 4-position (para) would alter the molecule's properties.

Para (4-position): A para-methyl group would exert a slightly stronger electron-donating effect on the carbonyl group due to the combined influence of induction and hyperconjugation, with minimal steric impact compared to the ortho isomer. nih.gov

Replacing the methyl group with potent electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) would have more dramatic electronic consequences, making the carbonyl carbon more or less electrophilic, respectively. The synthesis of these analogues would start from the corresponding substituted benzoyl chloride. mdpi.com

Table 2: Proposed N,N-Dibenzylbenzamide Analogues with Varied Ring Substitution

| Compound Name | Starting Acid Chloride | Expected Electronic Effect of Substituent |

| N,N-Dibenzyl-2-methylbenzamide | 2-Methylbenzoyl chloride | Weakly donating + steric effect |

| N,N-Dibenzyl-4-methylbenzamide | 4-Methylbenzoyl chloride | Weakly donating |

| N,N-Dibenzyl-4-methoxybenzamide | 4-Methoxybenzoyl chloride | Strongly donating |

| N,N-Dibenzyl-4-nitrobenzamide | 4-Nitrobenzoyl chloride | Strongly withdrawing |

Heterocyclic Analogues

Replacing the phenyl ring of the benzoyl moiety with a heterocyclic ring system introduces heteroatoms that can significantly alter properties such as polarity, solubility, and hydrogen bonding capacity. For example, synthesizing the N,N-dibenzyl amide of nicotinic acid (pyridine-3-carboxylic acid) or isonicotinic acid (pyridine-4-carboxylic acid) would yield heterocyclic analogues. google.comwikipedia.org The basic nitrogen atom in the pyridine (B92270) ring would make these compounds amenable to protonation and could serve as a hydrogen bond acceptor site. mdpi.com

The synthesis would proceed via the reaction of dibenzylamine (B1670424) with the corresponding heterocyclic acid chloride (e.g., nicotinoyl chloride or isonicotinoyl chloride), which can be prepared from the respective acids. google.comnih.gov

Thiocarbonyl Analogues (e.g., N,N-dibenzyl-3-methylthiobenzamide)

Replacing the carbonyl oxygen with sulfur to form a thioamide represents a substantial structural and electronic modification. Thioamides are known to have different chemical and physical properties compared to their amide counterparts. nih.gov The C=S bond is longer and weaker than the C=O bond, and sulfur is a better donor atom for coordination with soft metals. beilstein-journals.org

The most common and effective method for converting an amide to a thioamide is through thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) or similar reagents like phosphorus pentasulfide (P₄S₁₀). nih.govdoaj.orgorganic-chemistry.orgmdpi.com The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. beilstein-journals.org This process would convert this compound into N,N-dibenzyl-3-methylthiobenzamide. The mechanism involves the exchange of the carbonyl oxygen with a sulfur atom from the reagent. nih.gov

Table 3: Synthesis of the Thiocarbonyl Analogue

| Product Name | Reactant | Reagent | Typical Conditions |

| N,N-Dibenzyl-3-methylthiobenzamide | This compound | Lawesson's Reagent | Reflux in dry toluene |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of tertiary amides like N,N-dibenzyl-3-methylbenzamide is a cornerstone of organic chemistry, yet traditional methods often involve harsh reagents and produce significant waste. Future research will likely focus on greener, more efficient synthetic strategies.

Current and Future Approaches:

Catalytic Direct Amidation: Moving away from stoichiometric coupling agents, research is advancing the use of catalysts for the direct formation of amides from carboxylic acids and amines. Boronic acid derivatives, for instance, have been explored as catalysts for direct amide formation under ambient conditions. rsc.org Future work could involve developing specific boronic acid or other catalysts optimized for the coupling of 3-methylbenzoic acid and dibenzylamine (B1670424).

Metal-Organic Frameworks (MOFs) as Catalysts: Recent studies have demonstrated that MOFs can be highly effective catalysts for amide synthesis. For example, a copper-based MOF has been used to synthesize N,N-diethyl-3-methylbenzamide (DEET) with excellent conversion and yield, offering a sustainable and recyclable catalytic system. mdpi.com Similar MOF-based approaches could be tailored for the synthesis of this compound.

Hydrosilylation: Metal-free catalysis using reagents like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) for the hydrosilylation of amides presents a promising green alternative. rsc.orgscispace.com This method uses cost-effective and stable silanes as reducing agents and could be adapted for the efficient synthesis of the target compound.

Solvent and Coupling Agent Innovation: The use of novel, non-hazardous coupling reagents like COMU has been shown to be effective for preparing similar amides like DEET, with the advantage of producing water-soluble byproducts that simplify purification. researchgate.neted.gov Furthermore, exploring greener solvents is crucial; interestingly, DEET itself has been shown to act as a solvent in MOF synthesis, suggesting that this compound could also be investigated for unusual solvent properties in green chemistry applications. rsc.org

A comparative table of potential synthetic methods is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct Catalytic Amidation | Atom economy, reduced waste | Development of specific catalysts (e.g., boronic acids) for high efficiency and selectivity. rsc.org |

| MOF-based Catalysis | High yield, catalyst recyclability, sustainability. mdpi.com | Designing MOFs with optimal pore size and active sites for sterically hindered substrates. |

| Metal-Free Hydrosilylation | Avoids transition metal contamination, uses stable reagents. rsc.orgscispace.com | Optimizing reaction conditions and silane (B1218182) reagents for tertiary benzamides. |

| Novel Coupling Reagents | Milder conditions, simplified purification. researchgate.net | Screening new, non-toxic coupling agents for broad substrate scope. |

Exploration of New Catalytic Applications

The inherent chemical stability and structural motifs of this compound suggest it could serve as a ligand, catalyst, or building block in various catalytic systems.

Potential Roles in Catalysis:

Ligand in Homogeneous Catalysis: The nitrogen and oxygen atoms of the amide group can coordinate with metal centers. The bulky benzyl (B1604629) groups could provide a specific steric environment, influencing the selectivity of catalytic reactions. Research on N-substituted benzamide (B126) derivatives shows their utility in forming complexes for various applications. researchgate.net

Hydrogenation and Reduction Catalysis: The catalytic hydrogenation and reduction of tertiary amides to amines is an important industrial process. manchester.ac.ukiastate.edudiva-portal.org While this compound would be the substrate in this case, understanding its reactivity with different catalytic systems (e.g., bimetallic Pt/Re catalysts or zinc-based systems) can inform the development of more efficient and selective catalysts for amide reduction. manchester.ac.ukdiva-portal.org

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

To fully explore the potential of this compound, a deep understanding of its structural and electronic properties is essential. Combining advanced spectroscopic methods with computational chemistry offers a powerful approach.

Synergistic Approaches:

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry is fundamental. chemicalbook.comresearchgate.net Studies on similar benzamide derivatives utilize these techniques to confirm structure and explore conformational dynamics. researchgate.nettandfonline.com For this compound, 2D-NMR techniques could elucidate the spatial relationships between the benzyl and methylbenzoyl groups.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful tool for predicting molecular properties. neliti.com DFT calculations can be used to:

Determine the most stable conformation of the molecule. researchgate.net

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR spectra.

Analyze the frontier molecular orbitals (HOMO-LUMO) to understand its reactivity and electronic properties. sci-hub.se

Model its interaction with metal centers or other molecules, providing insight into its potential as a ligand or in self-assembly. acs.org

A study on N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide, for example, used DFT to predict the lowest energy conformer and identify regions of high delocalization, which are crucial for understanding biological effects. researchgate.net

| Technique | Information Gained | Potential Application for this compound |

| Advanced NMR (2D) | Through-bond and through-space correlations | Determine precise 3D conformation and rotational barriers around the N-C bonds. |

| FT-IR Spectroscopy | Vibrational modes of functional groups | Identify characteristic C=O and C-N stretching frequencies, sensitive to molecular environment. |

| DFT Calculations | Electronic structure, stable geometries, reactivity descriptors | Predict reaction mechanisms, binding affinities, and spectroscopic signatures. researchgate.netacs.org |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirm synthesis and identify potential metabolites or degradation products in future studies. nih.gov |

Integration into Supramolecular Chemistry and Self-Assembly

The aromatic rings and amide functionality of this compound make it an intriguing candidate for the construction of ordered materials through self-assembly.

Opportunities in Supramolecular Chemistry:

Building Block for Organogels: Amide groups are known to form strong hydrogen bonds, which are key drivers in the formation of self-assembled fibrillar networks that create organogels. acs.org Although this compound lacks the N-H donor for traditional amide-amide hydrogen bonding, it can participate in other non-covalent interactions.

π-π Stacking and Crystal Engineering: The three aromatic rings (one toluyl and two benzyl) provide extensive surface area for π-π stacking interactions. These interactions, in concert with weaker van der Waals forces, can guide the self-assembly of the molecules into well-defined crystalline structures. nih.gov The study of how aromatic amides form two-dimensional networks highlights the potential for designing sophisticated supramolecular structures. nih.gov

Coordination-Driven Self-Assembly: By acting as a ligand, this compound could be used in coordination-driven self-assembly, where metal ions direct the formation of complex, well-defined architectures like helicates or molecular cages. mdpi.com The steric bulk of the dibenzyl groups would play a critical role in dictating the final supramolecular geometry.

Hierarchical Structures: There is growing interest in combining different types of self-assembly to create complex, hierarchical materials. For instance, research on 1,3,5-benzenetricarboxamides shows they can self-assemble into microtubes, which can then be organized into even larger structures. nih.govuni-bayreuth.de this compound could be explored as a component in mixed systems to modulate and control such hierarchical self-assembly processes. acs.org

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Higher temperatures accelerate benzylation but risk decomposition |

| Solvent | DMF/THF | Polar aprotic solvents enhance solubility of intermediates |

| Reaction Time | 12–24 hrs | Prolonged time improves conversion but may increase impurities |

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 330.16) and detect impurities .

- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O mobile phase, UV detection at 254 nm) .

Q. Data Interpretation :

| Derivative | IC₅₀ (µM) HeLa | IC₅₀ (µM) HEK293 | Selectivity Index |

|---|---|---|---|

| Parent | 25.3 | >100 | 3.95 |

| Nitro-substituted | 12.7 | 45.2 | 3.56 |

Advanced: What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. Methodological Answer :

- Crystallization Issues :

- Polymorphism : Use solvent vapor diffusion (e.g., EtOAc/hexane) to obtain single crystals. Slow evaporation at 4°C reduces polymorphism .

- Crystal Packing : Bulky benzyl groups hinder dense packing. Co-crystallize with small molecules (e.g., acetic acid) to stabilize lattice .

- Data Collection : Optimize cryocooling (liquid N₂) to mitigate radiation damage. Use synchrotron sources for high-resolution data (<1.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.